Potent T-Type Calcium Channel Blockade by 3,4-Dihydroquinazoline Derivative KYS05090
Derivatives of 3,4-dihydroquinazoline-4-carboxylic acid, specifically compound KYS05090, demonstrate exceptional potency as a T-type calcium channel blocker, with an IC50 value of 41 ± 1 nM [1]. This potency is nearly comparable to that of the peptide toxin Kurtoxin, making it one of the most potent small-molecule T-type channel blockers reported [1]. In a functional assay on paclitaxel-resistant A2780-T human ovarian carcinoma cells, KYS05090 was 20-fold more active than the positive control mibefradil [2].
| Evidence Dimension | In vitro T-type calcium channel (Cav3.1) blockade and cytotoxicity |
|---|---|
| Target Compound Data | IC50 = 41 nM (channel blockade); 20-fold more cytotoxic than mibefradil on A2780-T cells |
| Comparator Or Baseline | Kurtoxin (peptide toxin) for channel potency; Mibefradil (small molecule T-type CCB) for cytotoxicity |
| Quantified Difference | KYS05090 IC50 is comparable to Kurtoxin; KYS05090 has 20-fold higher cytotoxicity vs. mibefradil on resistant cancer cells. |
| Conditions | HEK293 cells expressing Cav3.1 (channel assay); A2780-T (paclitaxel-resistant ovarian cancer cell line) |
Why This Matters
This data demonstrates that specific 3,4-dihydroquinazoline-4-carboxylic acid derivatives can achieve a level of target potency and functional activity (especially against resistant cancer models) that significantly surpasses a standard comparator drug, justifying their selection as lead compounds in oncology programs.
- [1] Seo, H. N., Choi, J. Y., Choe, Y. J., Kim, Y., Rhim, H., Lee, S. H., ... & Lee, J. Y. (2007). Discovery of potent T-type calcium channel blocker. Bioorganic & Medicinal Chemistry Letters, 17(21), 5740-5743. View Source
- [2] Cho, S., Choi, M. J., Kim, M., Lee, S., Lee, J., Lee, S. J., ... & Lee, J. Y. (2014). In vitro cytotoxicity on human ovarian cancer cells by T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 24(1), 156-160. View Source
